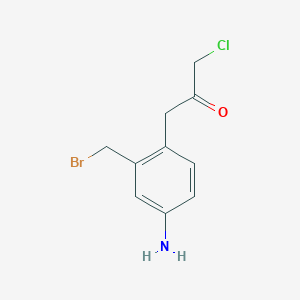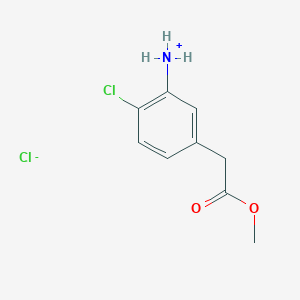
1-Chloro-3-(3-chloropropyl)-2-(difluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(3-chloropropyl)-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10Cl2F2O It is a derivative of benzene, featuring chloro, chloropropyl, and difluoromethoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(3-chloropropyl)-2-(difluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have appropriate substituents.
Propylation: The propyl group is introduced via Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxylation: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using difluoromethyl ether and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
1-Chloro-3-(3-chloropropyl)-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride to form corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
科学的研究の応用
1-Chloro-3-(3-chloropropyl)-2-(difluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Chloro-3-(3-chloropropyl)-2-(difluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s chloro and difluoromethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Chloro-3-(3-chloropropyl)-4-(fluoromethoxy)benzene: Similar structure but with a fluoromethoxy group instead of difluoromethoxy.
1-Chloro-3-methoxypropane: Lacks the benzene ring and has a simpler structure.
1-Chloro-3-ethoxypropane: Similar to 1-Chloro-3-methoxypropane but with an ethoxy group.
Uniqueness
1-Chloro-3-(3-chloropropyl)-2-(difluoromethoxy)benzene is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
特性
分子式 |
C10H10Cl2F2O |
|---|---|
分子量 |
255.08 g/mol |
IUPAC名 |
1-chloro-3-(3-chloropropyl)-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10Cl2F2O/c11-6-2-4-7-3-1-5-8(12)9(7)15-10(13)14/h1,3,5,10H,2,4,6H2 |
InChIキー |
IOKHVYKCHKKULX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)OC(F)F)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


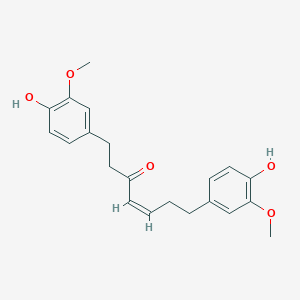
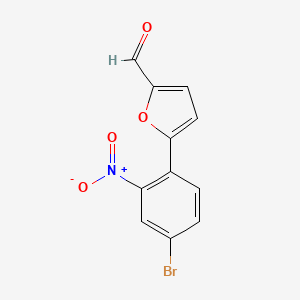
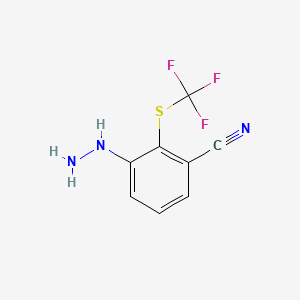
![7-Isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14059027.png)

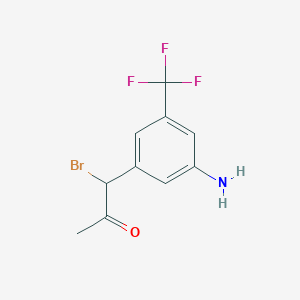
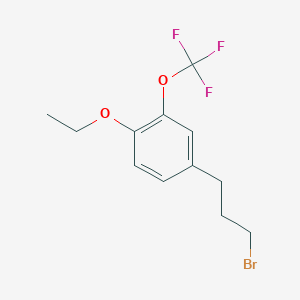
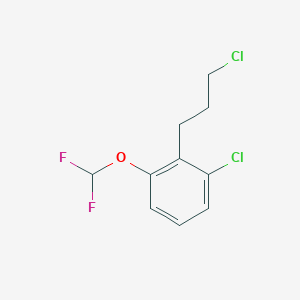
![5-Methyl-1h-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B14059061.png)
![N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-va](/img/structure/B14059068.png)

![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14059078.png)
